(3-bromophenyl)(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)methanone
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Overview
Description
2-{[1-(3-bromobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a bromobenzoyl group, a dimethyl-pyrazolyl sulfonyl group, and a tetrahydroisoquinoline moiety. Its multifaceted structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3-bromobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting with the preparation of the individual components. The bromobenzoyl group can be introduced through a Friedel-Crafts acylation reaction using 3-bromobenzoyl chloride and an appropriate aromatic substrate. The pyrazolyl sulfonyl group is synthesized via sulfonylation of 3,5-dimethyl-1H-pyrazole. Finally, these intermediates are coupled with tetrahydroisoquinoline under suitable conditions, often involving a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to streamline the process. Additionally, purification steps like recrystallization and chromatography are crucial to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(3-bromobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the bromobenzoyl group to a benzyl alcohol derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, benzyl alcohol derivatives, and various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[1-(3-bromobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 2-{[1-(3-bromobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethylbenzoyl chloride
- 2-Methyltetrahydrofuran
- 3,5-Dimethoxybenzoyl chloride
Uniqueness
Compared to similar compounds, 2-{[1-(3-bromobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications.
Properties
Molecular Formula |
C21H20BrN3O3S |
---|---|
Molecular Weight |
474.4 g/mol |
IUPAC Name |
(3-bromophenyl)-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-3,5-dimethylpyrazol-1-yl]methanone |
InChI |
InChI=1S/C21H20BrN3O3S/c1-14-20(15(2)25(23-14)21(26)17-8-5-9-19(22)12-17)29(27,28)24-11-10-16-6-3-4-7-18(16)13-24/h3-9,12H,10-11,13H2,1-2H3 |
InChI Key |
LYAXSWWLVSHFQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CC(=CC=C2)Br)C)S(=O)(=O)N3CCC4=CC=CC=C4C3 |
Origin of Product |
United States |
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